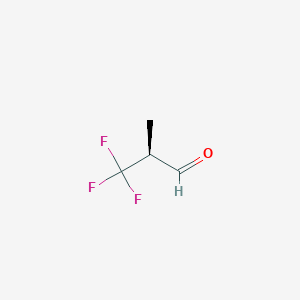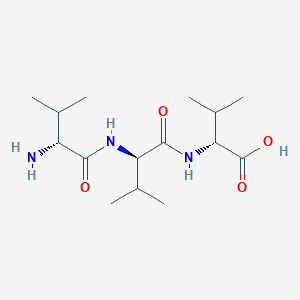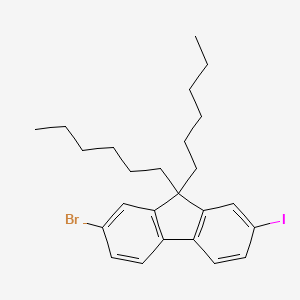![molecular formula C27H28O5 B14256983 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 397251-30-8](/img/structure/B14256983.png)
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol.
Reduction: 4-(benzyloxy)phenyl 4-(hexyloxy)benzoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, preventing unwanted reactions at specific sites of a molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Benzyloxy)carbonyl]phenylboronic acid: Similar structure but contains a boronic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenylacetic acid: Contains an acetic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenyl 4-(methoxy)benzoate: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to the combination of its benzyloxycarbonyl and hexyloxybenzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
397251-30-8 |
|---|---|
Fórmula molecular |
C27H28O5 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4-phenylmethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C27H28O5/c1-2-3-4-8-19-30-24-15-11-23(12-16-24)27(29)32-25-17-13-22(14-18-25)26(28)31-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3 |
Clave InChI |
AXTBYQRNNRXCMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




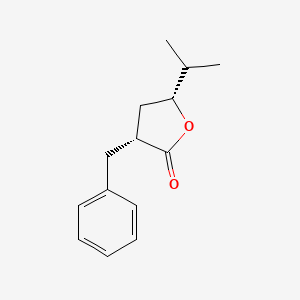

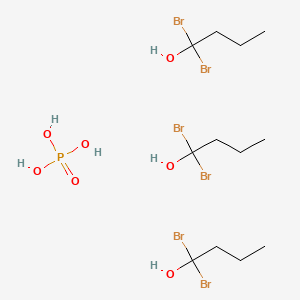

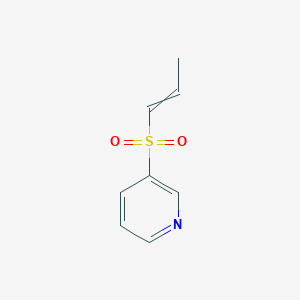
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
